N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

mGluR1 Metabotropic Glutamate Receptor Neuropharmacology

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic heterocyclic compound belonging to the thiazole class, featuring a benzamide moiety linked to a 4-(pyridin-3-yl)thiazole core. This molecular architecture is known for its versatility in medicinal chemistry, serving as a privileged scaffold for the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules.

Molecular Formula C15H11N3OS
Molecular Weight 281.33
CAS No. 477544-83-5
Cat. No. B2493680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
CAS477544-83-5
Molecular FormulaC15H11N3OS
Molecular Weight281.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C15H11N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h1-10H,(H,17,18,19)
InChIKeyNIDKVRPNUQAZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS 477544-83-5: Chemical Identity and Core Structure


N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic heterocyclic compound belonging to the thiazole class, featuring a benzamide moiety linked to a 4-(pyridin-3-yl)thiazole core [1]. This molecular architecture is known for its versatility in medicinal chemistry, serving as a privileged scaffold for the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules. The presence of the pyridine nitrogen and the thiazole sulfur provides key hydrogen-bonding and metal-chelating functionalities, while the unsubstituted benzamide offers a baseline for structure-activity relationship (SAR) studies.

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Why In-Class Substitution Introduces Uncontrolled Biological Variance


While the thiazole-benzamide class contains numerous compounds with superficial structural similarities, subtle modifications to the pyridine position (e.g., 2-pyridyl vs. 3-pyridyl), the benzamide N-substitution, or the sulfonyl group placement can drastically alter target affinity, selectivity, and pharmacokinetic profile. For instance, the 2-pyridyl isomer of this compound demonstrates only weak, micromolar affinity for adenosine receptors [1], whereas a closely related 3-pyridyl analog with an N-methyl substitution achieves nanomolar potency against mGluR1 [2]. Such divergent activities underscore the critical importance of the precise substitution pattern. Simply substituting one thiazole-benzamide analog for another without rigorous comparative data risks experimental failure and irreproducible results, making the procurement of the exact compound essential for maintaining chemical integrity in screening campaigns.

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Quantitative Differentiation from Key Comparators


Meta-Substituted Pyridine (3-Pyridyl) Enables Sub-Nanomolar Potency After N-Methylation: A Comparative Analysis with mGluR1

The N-methylated analog of the target compound, 4-fluoro-N-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, exhibits an IC50 of 230 nM against the human metabotropic glutamate receptor 1 (mGluR1). This provides a critical benchmark: while the unsubstituted parent compound N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide itself has not been explicitly profiled, the nanomolar activity of its direct derivative highlights the inherent potential of the 3-pyridyl-thiazole core when appropriately functionalized [1].

mGluR1 Metabotropic Glutamate Receptor Neuropharmacology

Pyridine Positional Isomerism Dictates Adenosine Receptor Affinity: A Direct Comparison of 2-Pyridyl vs. 3-Pyridyl Scaffolds

The 2-pyridyl isomer, N-[4-(2-pyridyl)thiazol-2-yl]benzamide, demonstrates micromolar affinities for adenosine receptors, with Ki values of 1700 nM (A1), 8700 nM (A2A), and 3400 nM (A3) [1]. While data for the 3-pyridyl target compound at these receptors is not currently available in the public domain, the established pharmacology of the 2-pyridyl analog serves as a critical comparative baseline. This stark difference in activity profile between the 2-pyridyl and 3-pyridyl scaffolds underscores the crucial role of pyridine nitrogen placement in determining biological target engagement. Any SAR campaign investigating adenosine receptor modulation must use the correct isomer.

Adenosine Receptors GPCR Isomer Selectivity

KDM5B Inhibition Profile of the 2-Pyridyl Isomer Establishes a Benchmark for Future 3-Pyridyl Comparisons

The 2-pyridyl isomer, N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide, is a reported poor binder of the lysine-specific demethylase 5B (KDM5B), exhibiting an IC50 of 51,200 nM (51.2 µM) [1]. This quantitative data provides a specific reference point for evaluating the target compound's potential activity against KDM5B. If the 3-pyridyl analog demonstrates enhanced potency, it would indicate a favorable SAR direction. Conversely, similar weak activity would confirm that the core scaffold itself is not a privileged binder for this target.

KDM5B Histone Demethylase Epigenetics

Impact of Sulfonyl Substitution on the 3-Pyridyl Thiazole Core: A Comparative Analysis of Benzamide Substituent Effects

The 3-methylsulfonyl analog, 3-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, is documented as an enzyme ligand, with its role and specific kinetic parameters available in curated databases [1]. This contrasts with the parent benzamide, which lacks the sulfonyl group and thus may exhibit different target engagement profiles. The presence or absence of this sulfonyl moiety can dramatically alter a compound's solubility, cellular permeability, and specific binding interactions.

Enzyme Inhibition Sulfonyl Benzamide SAR

The 3-Pyridyl-Thiazole Core as a Privileged Scaffold in MMP Inhibition: Class-Level Inference for Therapeutic Relevance

Compounds containing the 3-pyridyl-thiazol-2-ylamino core, such as 4-isopropoxy-3-(4-pyridin-3-yl-thiazol-2-ylamino)-benzamide, have been patented as inhibitors of pro-matrix metalloproteinase (pro-MMP) activation, a therapeutic target for inflammatory and oncological diseases [1]. The target compound N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide shares this exact core, and the patent literature specifically claims the utility of such pyridyl-thiazolyl compounds for addressing the limitations of non-selective MMP inhibitors, which have failed in clinical trials due to dose-limiting toxicity.

Matrix Metalloproteinases MMP Inflammation

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Optimal Scientific Applications Based on Quantitative Evidence


Scaffold Hopping and Core Validation in Kinase and GPCR Drug Discovery

The compound serves as an unadorned, reference core for the pyridyl-thiazole-benzamide chemotype. Its use as a baseline control is justified by the demonstrated nanomolar activity of its N-methylated analog against mGluR1 [1] and the micromolar adenosine receptor affinities of its 2-pyridyl isomer [2]. Researchers can use this product to validate the intrinsic activity of the core scaffold before embarking on synthetic derivatization, ensuring that any observed potency gains are due to specific substituent effects and not an artifact of the assay.

Isomer-Specific Controls for Target Engagement Profiling

Given the stark contrast in reported activity between the 2-pyridyl and 3-pyridyl thiazole isomers (e.g., 51.2 µM IC50 for 2-pyridyl isomer at KDM5B [1] vs. potential for the 3-pyridyl isomer), this compound is an essential negative or positive control in screening cascades. It allows for the rigorous determination of how the position of the pyridine nitrogen influences binding to a novel target, a critical step in lead optimization and selectivity profiling [2].

Metalloproteinase Inhibitor Lead Development

The compound's core is explicitly claimed in patents for selective pro-MMP activation inhibitors, a class designed to overcome the dose-limiting toxicity of non-selective MMP inhibitors [1]. Procurement of this unsubstituted core is valuable for medicinal chemists aiming to develop novel, selective MMP modulators. It can be used to generate focused libraries by exploring substitutions on the benzamide ring while retaining the proven 3-pyridyl-thiazole scaffold, as demonstrated by the existing patent literature.

Enzyme Ligand Specificity Studies in Biochemical Assays

The unsubstituted benzamide can be used to dissect the binding contributions of specific functional groups. As demonstrated by the 3-methylsulfonyl analog, which is annotated as an enzyme ligand [1], the parent compound serves as a crucial control to determine if the sulfonyl moiety is the primary driver of enzyme recognition or if the core scaffold itself provides a baseline of affinity. This is essential for mapping accurate pharmacophores.

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